molecular formula C17H22N4OS2 B3008202 5-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 2320144-35-0

5-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B3008202
CAS No.: 2320144-35-0
M. Wt: 362.51
InChI Key: BEAAMMRDYAGVQD-UHFFFAOYSA-N
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Description

5-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiadiazole core, which is known for its diverse applications in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The thian-4-yl group and the 1,4-diazepane ring are then introduced through subsequent reactions, often involving nucleophilic substitution and reductive amination .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole stands out due to its unique combination of a benzothiadiazole core with a thian-4-yl group and a 1,4-diazepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS2/c22-17(13-2-3-15-16(12-13)19-24-18-15)21-7-1-6-20(8-9-21)14-4-10-23-11-5-14/h2-3,12,14H,1,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAAMMRDYAGVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC3=NSN=C3C=C2)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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